molecular formula C11H16KNO2 B13506244 Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate

Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate

Cat. No.: B13506244
M. Wt: 233.35 g/mol
InChI Key: ABVXKLRTICSCBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is a complex organic compound with the molecular formula C11H18KNO2 This compound is characterized by its unique tricyclic structure, which includes a carboxylate group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common route involves the cyclization of a suitable precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate: Similar in structure but may have different substituents.

    This compound: Another tricyclic compound with variations in functional groups.

Uniqueness

Potassium 4-aminotricyclo[4310,3,8]decane-4-carboxylate is unique due to its specific tricyclic structure and the presence of both amino and carboxylate groups

Properties

Molecular Formula

C11H16KNO2

Molecular Weight

233.35 g/mol

IUPAC Name

potassium;4-aminotricyclo[4.3.1.03,8]decane-4-carboxylate

InChI

InChI=1S/C11H17NO2.K/c12-11(10(13)14)5-7-1-6-2-8(3-7)9(11)4-6;/h6-9H,1-5,12H2,(H,13,14);/q;+1/p-1

InChI Key

ABVXKLRTICSCBH-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3CC1CC(C3C2)(C(=O)[O-])N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.